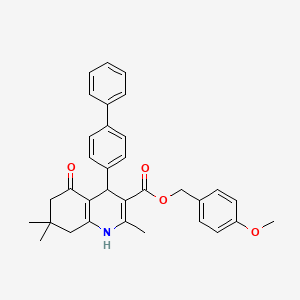
3-acetyl-4-(4-chlorophenyl)-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-acetyl-4-(4-chlorophenyl)-2(1H)-quinolinone, also known as ACQ, is a chemical compound that has gained significant attention in recent years due to its potential use in various scientific research applications. This quinolinone derivative has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation and development.
作用机制
The exact mechanism of action of 3-acetyl-4-(4-chlorophenyl)-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer development. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anticancer properties, this compound has been shown to exhibit a range of other biochemical and physiological effects. These include the modulation of various neurotransmitters and receptors in the brain, as well as the inhibition of various enzymes involved in the metabolism of drugs and other compounds.
实验室实验的优点和局限性
One of the main advantages of 3-acetyl-4-(4-chlorophenyl)-2(1H)-quinolinone is its high purity and yield, which makes it an ideal candidate for use in various laboratory experiments. However, its relatively complex synthesis method and potential toxicity may limit its use in certain applications.
未来方向
There are several potential future directions for the investigation and development of 3-acetyl-4-(4-chlorophenyl)-2(1H)-quinolinone. These include further studies on its mechanism of action, as well as its potential use in the treatment of various inflammatory and cancerous conditions. Additionally, the development of more efficient and cost-effective synthesis methods for this compound may further expand its potential applications in various scientific research fields.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in recent years due to its potential use in various scientific research applications. Its unique synthesis method, combined with its range of biochemical and physiological effects, make it an ideal candidate for further investigation and development in the fields of drug discovery and development, as well as in the study of various physiological processes.
合成方法
The synthesis of 3-acetyl-4-(4-chlorophenyl)-2(1H)-quinolinone involves the condensation of 4-chloroaniline with ethyl acetoacetate in the presence of a base catalyst, followed by cyclization with phosphorus oxychloride. The resulting product is then hydrolyzed to yield this compound in high purity and yield.
科学研究应用
3-acetyl-4-(4-chlorophenyl)-2(1H)-quinolinone has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. As a result, it has been investigated for use in a variety of scientific research applications, including drug discovery and development, as well as in the study of various physiological processes.
属性
IUPAC Name |
3-acetyl-4-(4-chlorophenyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10(20)15-16(11-6-8-12(18)9-7-11)13-4-2-3-5-14(13)19-17(15)21/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOXOECEWKGQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2NC1=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804197 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B4974522.png)
![6-{2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4974532.png)
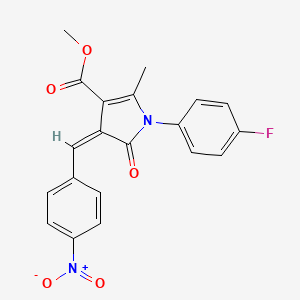
![1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4974542.png)

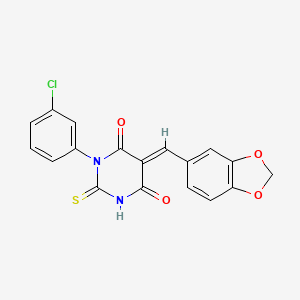

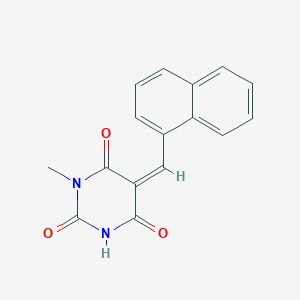
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione](/img/structure/B4974579.png)
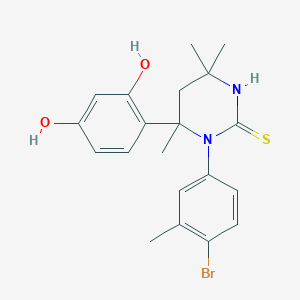
![2-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B4974598.png)
![1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone](/img/structure/B4974616.png)
![9-[4-(allyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4974624.png)
